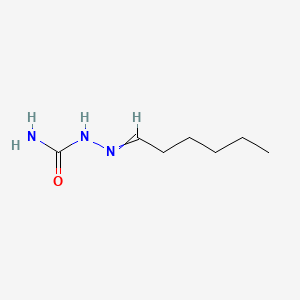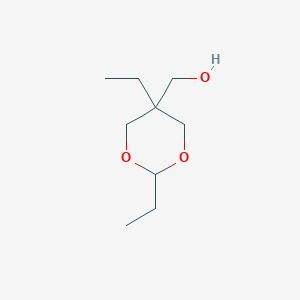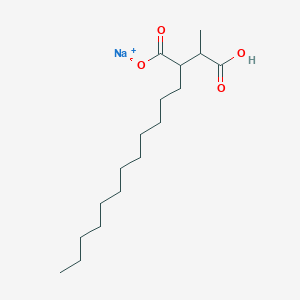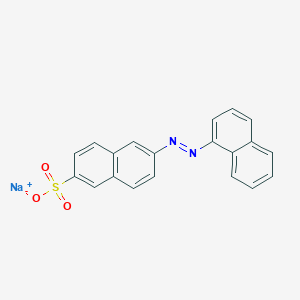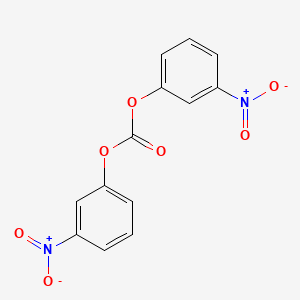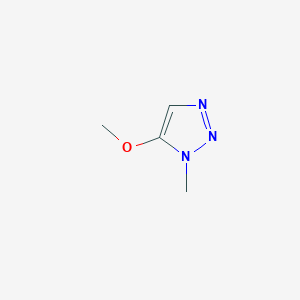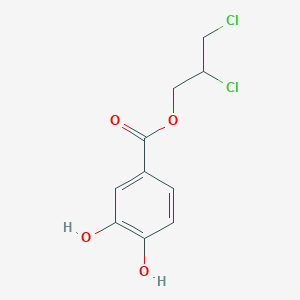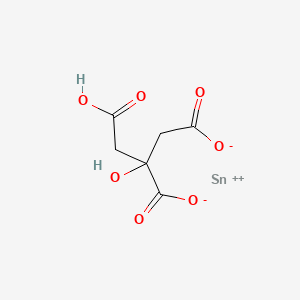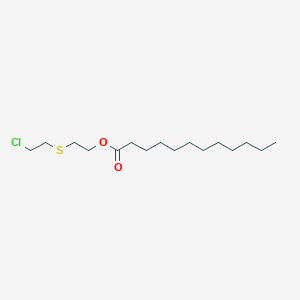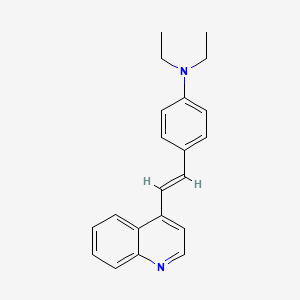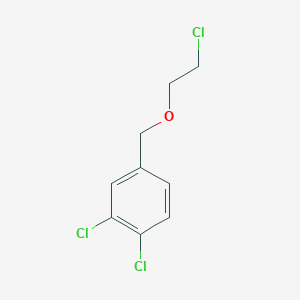
1,2-Dichloro-4-(2-chloroethoxymethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloro-4-(2-chloroethoxymethyl)benzene is a chemical compound with the molecular formula C9H9Cl3O It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms and a 2-chloroethoxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-(2-chloroethoxymethyl)benzene typically involves the chlorination of a suitable benzene derivative followed by the introduction of the 2-chloroethoxymethyl group. One common method is the electrophilic aromatic substitution reaction, where benzene is first chlorinated to form 1,2-dichlorobenzene. This intermediate is then reacted with 2-chloroethanol under specific conditions to introduce the 2-chloroethoxymethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by controlled reactions with 2-chloroethanol. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dichloro-4-(2-chloroethoxymethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction can lead to the removal of chlorine atoms or the modification of the ethoxymethyl group.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized compounds.
Applications De Recherche Scientifique
1,2-Dichloro-4-(2-chloroethoxymethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Dichloro-4-(2-chloroethoxymethyl)benzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. The presence of electron-withdrawing chlorine atoms can influence the reactivity and selectivity of these reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dichlorobenzene: A simpler derivative of benzene with two chlorine atoms.
1,2-Dichloro-4-methoxybenzene: Similar structure but with a methoxy group instead of the 2-chloroethoxymethyl group.
1,2,4-Trichlorobenzene: Contains three chlorine atoms on the benzene ring.
Uniqueness
1,2-Dichloro-4-(2-chloroethoxymethyl)benzene is unique due to the presence of the 2-chloroethoxymethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This unique structure allows for specific applications and interactions that are not possible with simpler chlorinated benzenes .
Propriétés
Numéro CAS |
6279-30-7 |
|---|---|
Formule moléculaire |
C9H9Cl3O |
Poids moléculaire |
239.5 g/mol |
Nom IUPAC |
1,2-dichloro-4-(2-chloroethoxymethyl)benzene |
InChI |
InChI=1S/C9H9Cl3O/c10-3-4-13-6-7-1-2-8(11)9(12)5-7/h1-2,5H,3-4,6H2 |
Clé InChI |
RVRCNAWPFFVKDA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1COCCCl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


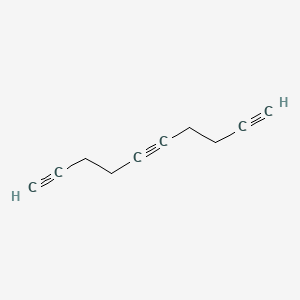
![ethyl N-[4-(benzhydrylamino)-5-nitro-6-oxo-1H-pyridin-2-yl]carbamate](/img/structure/B14733799.png)
![{4-[(4-Aminobenzoyl)amino]phenyl}arsonic acid](/img/structure/B14733800.png)

